molecular formula C14H22O B13761345 p-Isooctylphenol CAS No. 27013-89-4

p-Isooctylphenol

Cat. No.: B13761345
CAS No.: 27013-89-4
M. Wt: 206.32 g/mol
InChI Key: HVXRCAWUNAOCTA-UHFFFAOYSA-N
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Description

p-Isooctylphenol: is an organic compound belonging to the family of alkylphenols. It is characterized by a phenolic structure with an isooctyl group attached to the para position of the phenol ring. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Isooctylphenol can be synthesized through the alkylation of phenol with isooctene in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the para-substituted product .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process where phenol and isooctene are reacted in the presence of a strong acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: p-Isooctylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

p-Isooctylphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of p-Isooctylphenol involves its interaction with cellular receptors and enzymes. It can mimic or interfere with the action of natural hormones, leading to disruptions in endocrine signaling pathways. This compound can bind to estrogen receptors, altering gene expression and cellular functions .

Comparison with Similar Compounds

  • p-Cumylphenol
  • p-Nonylphenol
  • p-Tert-octylphenol

Comparison: p-Isooctylphenol is unique due to its specific isooctyl group, which imparts distinct chemical and physical properties compared to other alkylphenols. This uniqueness makes it particularly useful in certain industrial applications where other alkylphenols may not be as effective .

Properties

CAS No.

27013-89-4

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

4-(6-methylheptyl)phenol

InChI

InChI=1S/C14H22O/c1-12(2)6-4-3-5-7-13-8-10-14(15)11-9-13/h8-12,15H,3-7H2,1-2H3

InChI Key

HVXRCAWUNAOCTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC1=CC=C(C=C1)O

Origin of Product

United States

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